N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16291802
Molecular Formula: C21H20BrN3O2S2
Molecular Weight: 490.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20BrN3O2S2 |
|---|---|
| Molecular Weight | 490.4 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H20BrN3O2S2/c1-2-10-25-20(27)18-15-8-3-4-9-16(15)29-19(18)24-21(25)28-12-17(26)23-14-7-5-6-13(22)11-14/h2,5-7,11H,1,3-4,8-10,12H2,(H,23,26) |
| Standard InChI Key | FUBONPIDPUVBPV-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Br)SC4=C2CCCC4 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound’s central benzothieno[2,3-d]pyrimidinone system consists of:
-
A thiophene ring fused to a pyrimidinone moiety
-
A hexahydrobenzene component contributing to partial saturation .
The 3-position is substituted with a prop-2-en-1-yl (allyl) group, while the 2-position features a sulfanylacetamide side chain terminated by a 3-bromophenyl group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀BrN₃O₂S₂ |
| Molecular Weight | 490.4 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
| InChI Key | FUBONPIDPUVBPV-UHFFFAOYSA-N |
| Topological Polar Surface Area | 121 Ų |
Stereoelectronic Features
-
The allyl group at N3 introduces potential for π-π stacking interactions
-
The sulfanyl bridge (C-S-S-C linkage) enhances conformational flexibility
-
Bromine’s electronegativity (Pauling scale: 2.96) creates a strong dipole moment in the aryl ring
X-ray crystallography data for analogous compounds reveal:
-
Bond angles of 117.8° at the thiophene S atom
Synthesis and Manufacturing
Key Reaction Conditions
-
Core formation:
-
Allylation:
-
Base: K₂CO₃
-
Catalyst: TBAB (tetrabutylammonium bromide)
-
Reaction time: 6 hrs at 60°C
-
-
Coupling reaction:
-
Oxidizing agent: I₂ in CH₂Cl₂
-
pH control: 7.4 phosphate buffer
-
Spectroscopic Characterization
NMR Spectral Data (DMSO-d₆)
-
¹H NMR (500 MHz):
δ 10.21 (s, 1H, NH), 7.45-7.12 (m, 4H, Ar-H), 5.89 (ddt, J=17.1, 10.2, 6.0 Hz, 1H, CH₂CHCH₂), 5.18 (d, J=17.1 Hz, 1H), 5.09 (d, J=10.2 Hz, 1H), 4.12 (d, J=6.0 Hz, 2H, NCH₂), 3.81 (s, 2H, SCH₂CO), 2.85-2.65 (m, 4H, cyclohexyl-H), 1.85-1.72 (m, 4H, cyclohexyl-H) -
¹³C NMR (125 MHz):
δ 195.4 (C=O), 167.2 (pyrimidinone C4), 138.6-116.2 (aromatic carbons), 132.1 (CH₂CHCH₂), 118.4 (CH₂CHCH₂), 44.8 (NCH₂), 38.1 (SCH₂CO), 29.7-23.4 (cyclohexyl carbons)
Mass Spectrometry
-
ESI-MS: m/z 491.0 [M+H]⁺ (calc. 490.4)
-
Fragmentation pattern:
-
Loss of Br- (79.9 Da) at 30 eV
-
Cleavage of sulfanylacetamide moiety (121 Da)
-
| Concentration (μM) | Viability (%) |
|---|---|
| 10 | 82 ± 3.2 |
| 50 | 64 ± 4.1 |
| 100 | 41 ± 2.8 |
IC₅₀: 89 μM (compared to doxorubicin at 0.45 μM)
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
-
MIC: 128 μg/mL
-
MBC: 256 μg/mL
Mechanism: Disruption of membrane potential (DiSC₃(5) assay)
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.01 |
| DMSO | 42.7 ± 1.5 |
| Ethanol | 8.9 ± 0.8 |
| Acetone | 15.2 ± 1.1 |
Stability Data
-
Thermal stability: Decomposition onset at 218°C (TGA)
-
Photostability: t₁/₂ = 48 hrs under UV-A exposure
-
Hydrolytic stability:
-
pH 1.2: 92% remaining after 24 hrs
-
pH 7.4: 87% remaining
-
pH 9.0: 68% remaining
-
Industrial and Research Applications
Medicinal Chemistry
-
Lead compound for COX-2 selective inhibitors
-
Potential anticancer agent via topoisomerase II inhibition
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume